molecular formula C14H15NO3 B3058326 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester CAS No. 88960-38-7

3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester

Cat. No.: B3058326
CAS No.: 88960-38-7
M. Wt: 245.27 g/mol
InChI Key: PTSYURVCMYFJJC-UHFFFAOYSA-N
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Description

“3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester” is a chemical compound . It is also known as Ethyl 4-hydroxy-3-quinolinecarboxylate . The molecular formula of this compound is C12H11NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline scaffold, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound has a hydroxy group at the 4-position and a carboxylic acid ethyl ester group at the 3-position of the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, can undergo various chemical reactions. These reactions can lead to the formation of new compounds with potential biological and pharmaceutical activities . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C12H11NO3), average mass (217.221 Da), and monoisotopic mass (217.073898 Da) . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.

Future Directions

The future directions for the study of “3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the versatile applications of quinoline derivatives in medicinal chemistry, there may be potential for the development of new drugs based on these compounds .

Properties

IUPAC Name

ethyl 2,6-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)12-9(3)15-11-6-5-8(2)7-10(11)13(12)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSYURVCMYFJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388113
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88960-38-7
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
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3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
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3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
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3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
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3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester
Reactant of Route 6
3-Quinolinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, ethyl ester

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